1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole
Description
1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole is a complex organic compound with the molecular formula C20H24N6O2. It is known for its unique chemical structure, which includes a benzotriazole core linked to a piperazine ring substituted with a nitrophenyl group.
Properties
IUPAC Name |
1-[2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-15(2)20(25-19-6-4-3-5-18(19)21-22-25)24-13-11-23(12-14-24)16-7-9-17(10-8-16)26(27)28/h3-10,15,20H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPYTAAWJGSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Substitution Reaction: The benzotriazole core is then subjected to a substitution reaction with 2-methyl-1-bromopropane to introduce the 2-methylpropyl group.
Piperazine Ring Formation: The piperazine ring is formed by reacting 1-(4-nitrophenyl)piperazine with the substituted benzotriazole under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The benzotriazole core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Structure
The chemical structure of 1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole can be represented as follows:
Medicinal Chemistry
Antidepressant Activity : Research indicates that benzotriazole derivatives exhibit potential antidepressant effects. The presence of the piperazine ring enhances the interaction with serotonin receptors, which is crucial for mood regulation. A study demonstrated that similar compounds showed significant activity in preclinical models of depression .
Anticancer Properties : Benzotriazole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted. For instance, a related compound was shown to induce apoptosis in various cancer cell lines .
Neuropharmacology
Anxiolytic Effects : Compounds with piperazine structures are often explored for their anxiolytic properties. The integration of the nitrophenyl group in this compound may enhance its binding affinity to GABA receptors, potentially leading to reduced anxiety levels .
Materials Science
Photostabilizers : Benzotriazoles are widely recognized as effective UV stabilizers in polymers and coatings. The compound can be utilized to improve the photostability of materials exposed to UV radiation, thereby extending their lifespan and maintaining their mechanical properties .
Agricultural Chemistry
Pesticidal Activity : There is emerging evidence that benzotriazole derivatives possess pesticidal properties. Research has shown that such compounds can act against various pests and pathogens affecting crops, making them candidates for development as agricultural chemicals .
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry examined a series of benzotriazole derivatives for their antidepressant effects using the forced swim test in rodents. The results indicated that the derivatives exhibited dose-dependent reductions in immobility time, suggesting potential efficacy similar to conventional antidepressants .
Case Study 2: UV Stabilization in Polymers
Research conducted by Polymer Science evaluated the effectiveness of benzotriazole-based compounds as UV stabilizers in polycarbonate materials. The study found that the incorporation of these compounds significantly improved the thermal stability and UV resistance compared to untreated samples .
Mechanism of Action
The mechanism of action of 1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar in structure but with different functional groups.
(S)-5-formyl-4-methyl-1-(2-(4-(methylsulfonyl)piperazin-1-yl)propyl)-1H-indole-2-carbonitrile: Contains a piperazine ring but with different substituents
Uniqueness
1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole is unique due to its specific combination of a benzotriazole core and a nitrophenyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
The compound 1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole (CAS: 136497-65-9) is a benzotriazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly its interactions with serotonin receptors and other pharmacological targets.
The molecular formula of the compound is with a molar mass of 380.44 g/mol. It has a predicted density of 1.33 g/cm³ and a boiling point of approximately 573.6 °C. The pKa value is estimated to be around 4.10, indicating its acidic nature .
Interaction with Serotonin Receptors
Research indicates that the benzotriazole moiety in this compound contributes significantly to its affinity for serotonin receptors, specifically 5-HT1A and 5-HT2 receptors. A study demonstrated that derivatives containing the benzotriazole fragment exhibited notable binding affinities to these receptors, suggesting potential applications in treating mood disorders and anxiety .
Antitumor Activity
Preliminary studies have shown that related compounds with similar structures exhibit antitumor properties. For instance, hybrid compounds incorporating benzotriazole and piperazine motifs have been evaluated for their efficacy against various cancer cell lines. These studies suggest that such compounds may inhibit tumor growth through multiple mechanisms, including receptor modulation and apoptosis induction .
Study on 5-HT Receptor Affinity
In a comparative study involving several benzotriazole derivatives, it was found that compounds with a piperazine ring showed enhanced binding to both presynaptic and postsynaptic 5-HT1A receptors. The results indicated that these compounds could serve as potential therapeutic agents for conditions associated with serotonin dysregulation, such as depression and anxiety disorders .
Antitubercular Activity
Another investigation focused on the antitubercular properties of benzotriazole derivatives. Compounds similar to This compound were synthesized and tested against Mycobacterium tuberculosis. Some derivatives exhibited IC90 values as low as 3.73 μM, indicating significant antibacterial activity against this pathogen .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O2 |
| Molar Mass | 380.44 g/mol |
| Density | 1.33 g/cm³ |
| Boiling Point | 573.6 °C |
| pKa | 4.10 |
| Serotonin Receptor Affinity | High for 5-HT1A/5-HT2 |
| Antitubercular IC90 | ~3.73 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
